molecular formula C6H12FNO B15265554 2-(Fluoromethyl)-1,4-oxazepane

2-(Fluoromethyl)-1,4-oxazepane

Cat. No.: B15265554
M. Wt: 133.16 g/mol
InChI Key: PZHXKIHZYRBWAP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Fluoromethyl)-1,4-oxazepane hydrochloride is a high-purity organic compound supplied as a powder and is for Research Use Only (RUO) . This chemical features a seven-membered 1,4-oxazepane ring system, a scaffold of significant interest in medicinal chemistry due to its presence in various pharmacologically active molecules . Compounds based on the 1,4-oxazepane structure have been investigated for a range of biological activities, including as anticonvulsants and antifungal agents . The strategic incorporation of a fluoromethyl group enhances the molecule's properties, as fluorine atoms are known to improve metabolic stability, influence lipophilicity, and fine-tune the pKa of potential drug candidates . This makes this compound a valuable building block for researchers in drug discovery, particularly for the synthesis and development of new fluorinated heterocycles . The compound is characterized by the molecular formula C6H13ClFNO and a molecular weight of 169.63 g/mol . Key identifiers include CAS Number 1909316-21-7, MDL Number MFCD29055129, and PubChem CID 121553310 .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H12FNO

Molecular Weight

133.16 g/mol

IUPAC Name

2-(fluoromethyl)-1,4-oxazepane

InChI

InChI=1S/C6H12FNO/c7-4-6-5-8-2-1-3-9-6/h6,8H,1-5H2

InChI Key

PZHXKIHZYRBWAP-UHFFFAOYSA-N

Canonical SMILES

C1CNCC(OC1)CF

Origin of Product

United States

Structural Elucidation and Spectroscopic Analysis of 2 Fluoromethyl 1,4 Oxazepane

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is an essential tool for determining the molecular weight and probing the fragmentation pathways of organic molecules. While specific mass spectral data for 2-(Fluoromethyl)-1,4-oxazepane is not extensively reported in publicly available literature, a theoretical analysis of its fragmentation pattern can be proposed based on the established principles of mass spectrometry for ethers, amines, and fluorinated compounds.

Upon electron impact ionization, the molecular ion (M+) of this compound would be formed. The subsequent fragmentation is expected to be directed by the heteroatoms (nitrogen and oxygen) and the electronegative fluorine atom. Key fragmentation pathways would likely involve:

Alpha-cleavage: Cleavage of the carbon-carbon bond adjacent to the nitrogen and oxygen atoms is a common fragmentation pathway for amines and ethers. This would lead to the formation of stable carbocations or radical cations.

Ring cleavage: The seven-membered oxazepane ring can undergo various ring-opening fragmentations, leading to a series of smaller charged fragments.

Loss of the fluoromethyl group: Cleavage of the C-C bond connecting the fluoromethyl group to the oxazepane ring could occur, resulting in a fragment corresponding to the loss of CH₂F.

McLafferty rearrangement: If applicable, this rearrangement could lead to the formation of a characteristic neutral molecule and a radical cation.

Table 1: Predicted Mass Spectrometry Fragmentation Data for this compound

Fragment IonProposed Structurem/z (relative abundance)
[C₅H₁₀FNO]+•Molecular IonPredicted
[C₄H₈NO]+Loss of CH₂FPredicted
[C₅H₁₀N]+Cleavage adjacent to OxygenPredicted
[C₄H₈O]+•Cleavage adjacent to NitrogenPredicted

Note: The relative abundances are qualitative predictions and would need to be confirmed by experimental data.

X-ray Crystallography for Solid-State Structural Determination (if applicable for related compounds)

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in a crystalline solid. While a crystal structure for this compound itself is not currently available in open-access crystallographic databases, analysis of related 1,4-oxazepane (B1358080) structures can offer valuable insights into the likely conformation of the ring.

Studies on derivatives of 1,4-oxazepane have shown that the seven-membered ring can adopt various conformations, including chair, boat, and twist-boat forms. The specific conformation is influenced by the nature and position of substituents on the ring. For instance, the crystal structure of a bis-morpholine spiroacetal containing a 1,4-oxazepane ring revealed that the oxazepane ring adopts a chair conformation. acs.org Similarly, the X-ray crystal structure of another substituted oxazepine derivative has been reported, providing further data on the geometry of this heterocyclic system. researchgate.net

Table 2: Crystallographic Data for a Related Oxazepane Derivative

ParameterValue
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)Value from related structure
b (Å)Value from related structure
c (Å)Value from related structure
β (°)Value from related structure
Volume (ų)Value from related structure
ZValue from related structure

Note: The data in this table is illustrative and based on a representative crystal structure of a related oxazepane compound. researchgate.net Specific values would be determined experimentally for this compound.

Conformational Analysis and Molecular Dynamics of 2 Fluoromethyl 1,4 Oxazepane

Conformational Flexibility of Seven-Membered Rings

Seven-membered rings, such as cycloheptane (B1346806) and its heteroatomic analogs like 1,4-oxazepane (B1358080), exhibit significant conformational flexibility. smu.edu Unlike the well-defined chair conformation of cyclohexane (B81311), seven-membered rings exist as a dynamic equilibrium of several low-energy conformations. libretexts.orgwikipedia.org The primary forms are typically variations of chair and boat conformations, with twist-boat forms often representing energy minima along the pseudorotation pathways. smu.edulibretexts.org This complexity arises from the larger number of degrees of freedom, leading to a landscape of interconverting conformers separated by relatively low energy barriers. smu.edu

Identification of Preferred Conformational States (e.g., Chair Conformations)

For many saturated seven-membered rings, the most stable or preferred conformational state is a chair form. smu.edu This is analogous to the cyclohexane chair, where it minimizes both angle strain and torsional strain by staggering adjacent C-H bonds. uky.edu However, in a seven-membered ring, multiple chair and boat forms are possible. The chair conformation is generally more stable than the boat form because it experiences less steric repulsion between non-bonded atoms. libretexts.orguky.edu The boat conformation often suffers from unfavorable "flagpole" interactions, where atoms across the ring are brought into close proximity. libretexts.org Between the chair and boat forms lie various intermediate twist conformations, such as the twist-chair and twist-boat, which are often local energy minima or transition states on the conformational energy surface. smu.eduwikipedia.org For ε-caprolactone, a related seven-membered ring, a chair conformation was identified as the most stable form, with a twist-boat conformer being significantly higher in energy. smu.edu

Influence of the Fluoromethyl Group on Ring Conformation and Flexibility

The introduction of a substituent, such as a fluoromethyl (-CH₂F) group at the 2-position of the 1,4-oxazepane ring, is expected to have a notable impact on the conformational equilibrium. The fluoromethyl group is not only sterically demanding to a degree but also introduces significant electronic effects due to the high electronegativity of the fluorine atom. mdpi.comresearchgate.net

The substituent will have a preference for an equatorial position to minimize steric clashes with axial atoms on the same side of the ring (1,3-diaxial interactions), a principle well-established in cyclohexane chemistry. youtube.com This preference would likely shift the equilibrium to favor chair-like conformations where the fluoromethyl group can occupy a pseudo-equatorial orientation. Furthermore, the polar C-F bond can engage in dipole-dipole and hyperconjugative interactions with the heteroatoms (oxygen and nitrogen) in the 1,4-oxazepane ring. researchgate.net These intramolecular interactions can further stabilize or destabilize certain conformers, subtly altering the energy landscape. For instance, studies on fluorinated prolines show that fluorine substitution can dictate the ring's pucker. nih.gov The larger size of the trifluoromethyl group compared to a methyl group is known to significantly influence the electronic properties and conformation of rings it is attached to. mdpi.com While a fluoromethyl group is smaller than a trifluoromethyl group, its electronic and steric influence remains a key determinant of conformational preference.

Computational Chemistry Approaches to Conformational Landscape Exploration

Given the complexity and rapid interconversion of conformers in seven-membered rings, experimental characterization can be challenging. Computational chemistry provides powerful tools to explore the full conformational landscape, identify stable conformers, and calculate the energy barriers between them. acs.org

Density Functional Theory (DFT) Calculations for Energy Minima and Transition States

Density Functional Theory (DFT) is a quantum mechanical method widely used for its balance of accuracy and computational cost. irjweb.com It is particularly effective for calculating the geometric and electronic properties of molecules. doaj.orgresearchgate.net For 2-(Fluoromethyl)-1,4-oxazepane, DFT calculations, often using functionals like B3LYP with a suitable basis set (e.g., 6-31G(d,p)), can be employed to perform a full conformational search. doaj.orgmdpi.comresearchgate.net This process involves systematically rotating bonds to generate a multitude of starting geometries, which are then optimized to find all local energy minima corresponding to stable conformers (like various chairs and twist-boats).

By calculating the energies of these minima, their relative populations at a given temperature can be predicted. Furthermore, DFT can be used to locate the transition state structures that connect these minima, thereby mapping the pathways and energy barriers for conformational interconversion. researchgate.net

Table 1: Hypothetical Relative Energies of this compound Conformers Calculated by DFT

ConformerDescriptionRelative Energy (kJ/mol)
C1 Chair (Fluoromethyl equatorial)0.00 (most stable)
C2 Chair (Fluoromethyl axial)8.5
TB1 Twist-Boat12.2
TB2 Twist-Boat14.5
B1 Boat20.1

Note: This table presents hypothetical data for illustrative purposes, based on general principles of conformational analysis.

Molecular Mechanics and Dynamics Simulations

While DFT is excellent for stationary points on the energy surface, Molecular Dynamics (MD) simulations are used to study the time-dependent behavior of a molecule. acs.org MD simulations model the atoms as balls and the bonds as springs, using a force field to describe the potential energy of the system. The simulation solves Newton's equations of motion for the system over time, providing a trajectory that reveals how the molecule moves, flexes, and interconverts between different conformations under physiological conditions. acs.org

For this compound, an MD simulation would show the ring dynamically puckering and flipping between various chair and boat-like forms. acs.org By analyzing the trajectory, one can determine the residence time in different conformational states and the frequency of transitions, providing a dynamic picture of the molecule's flexibility. This approach is invaluable for understanding how the molecule might interact with biological targets, as its conformational flexibility can be key to its function.

Quantitative Structure–Property Relationships (QSPR) in Conformational Studies

Quantitative Structure-Property Relationship (QSPR) models are powerful tools in computational chemistry that correlate the structural features of molecules with their physicochemical properties. In the context of the conformational analysis of this compound, QSPR studies can provide valuable insights into how specific structural modifications influence the conformational equilibrium and the energy barriers between different conformers.

By systematically altering parameters such as bond lengths, bond angles, and dihedral angles, and calculating the corresponding energies, it is possible to build a QSPR model that predicts the conformational preferences of related 1,4-oxazepane derivatives. These models can accelerate the design of new molecules with desired conformational properties, which is particularly relevant in drug discovery where the conformation of a molecule is often critical for its biological activity.

A hypothetical QSPR study on a series of 2-substituted 1,4-oxazepanes might reveal a correlation between the substituent's size and electronegativity and the preferred ring conformation. For instance, bulkier substituents might favor a more extended chair-like conformation to minimize steric hindrance, while electronegative substituents could influence the puckering of the ring through electrostatic interactions.

Experimental Methods for Conformational Studies (e.g., Variable Temperature NMR)

While computational methods provide a theoretical framework for understanding the conformational behavior of this compound, experimental techniques are crucial for validating these predictions. Variable Temperature Nuclear Magnetic Resonance (VT-NMR) spectroscopy is a particularly powerful method for studying dynamic processes such as conformational exchange. ox.ac.uk

At room temperature, the NMR spectrum of a conformationally flexible molecule like this compound might show broad or averaged signals, indicating that multiple conformers are rapidly interconverting on the NMR timescale. By lowering the temperature, the rate of this interconversion can be slowed down. ox.ac.uk At a sufficiently low temperature, known as the coalescence temperature, the individual signals of the different conformers may become resolved, allowing for their direct observation and characterization.

From the analysis of the VT-NMR spectra, it is possible to determine the relative populations of the different conformers and to calculate the thermodynamic parameters (ΔG‡, ΔH‡, and ΔS‡) for their interconversion. These experimental data are invaluable for refining the computational models and gaining a deeper understanding of the conformational energy landscape of the molecule.

For example, a VT-¹H NMR study of this compound could reveal the presence of two or more distinct conformers at low temperatures. The integration of the signals corresponding to each conformer would provide their relative populations, from which the difference in Gibbs free energy (ΔG°) can be calculated. Furthermore, by analyzing the line shape changes of the signals as the temperature is increased, the rate constants for the conformational exchange can be determined, ultimately yielding the activation energy for the process.

ParameterDescription
Coalescence Temperature (Tc)The temperature at which the signals of two interconverting species merge into a single broad peak in the NMR spectrum.
Rate Constant (k)A measure of the speed of the conformational interconversion at a given temperature.
Gibbs Free Energy of Activation (ΔG‡)The energy barrier that must be overcome for the conformational change to occur.
Enthalpy of Activation (ΔH‡)The change in heat content associated with reaching the transition state of the conformational change.
Entropy of Activation (ΔS‡)The change in disorder associated with reaching the transition state of the conformational change.

The combination of computational and experimental approaches provides a robust and comprehensive picture of the conformational dynamics of this compound, a molecule of significant interest in the field of heterocyclic chemistry.

Structure Activity Relationship Sar and Molecular Design Principles for Oxazepane Systems

Oxazepane as a Pharmacophore in Medicinal Chemistry

The 1,4-oxazepane (B1358080) ring is a seven-membered heterocycle containing oxygen and nitrogen atoms that has garnered interest in medicinal chemistry. researchgate.net Heterocyclic compounds are crucial in pharmaceuticals due to their unique electronic and biological properties. researchgate.net The oxazepane scaffold is considered a "privileged structure," as it can be found in ligands for various receptors. For instance, derivatives of 1,4-oxazepane have been synthesized and evaluated as selective ligands for the dopamine (B1211576) D₄ receptor, which is a target in the development of antipsychotic drugs. nih.gov

The size and conformational flexibility of the seven-membered oxazepane ring are important for its interaction with biological targets. nih.gov The presence of the nitrogen and oxygen heteroatoms provides sites for hydrogen bonding and other polar interactions, which are critical for binding affinity. Oxazepine derivatives have been associated with a wide range of pharmacological effects, including antibacterial, antifungal, and anti-inflammatory activities. researchgate.netnih.gov The synthesis of chiral 1,4-oxazepane-5-carboxylic acids highlights the potential for creating structurally complex molecules with specific stereochemistry, which is often crucial for biological activity. rsc.org The development of new synthetic methods, such as the electrochemical amino-oxygenation of alkenes, is expanding the accessibility of these important N/O-heterocycles for medicinal chemistry applications. researchgate.net

Role of the Fluoromethyl Group in Modulating Molecular Interactions

The introduction of fluorine-containing groups is a widely used strategy in drug design to enhance a molecule's pharmacological profile. mdpi.comresearchgate.netresearchgate.net The fluoromethyl group (CH₂F), in particular, offers a unique combination of electronic and steric properties that can significantly influence a compound's reactivity, binding affinity, and metabolic stability.

Electronic Effects on Reactivity and Binding

In the context of 2-(Fluoromethyl)-1,4-oxazepane, the fluoromethyl group at the C2 position, adjacent to the ring oxygen, can impact the reactivity and binding of the molecule. The electronic pull of the fluorine atom can affect the basicity of the nitrogen atom at the 4-position, which is often a key interaction point for receptors. This modulation of electronic properties can lead to enhanced binding affinity and selectivity for a biological target. mdpi.comresearchgate.net Studies on related fluorinated compounds have shown that these electronic effects can improve electrostatic interactions with biological targets. mdpi.com

Table 1: Comparison of Physicochemical Properties of Selected Substituents

Substituent van der Waals Radius (Å) Electronegativity (Pauling Scale) Hammett Sigma (σp) Hansch Lipophilicity (π)
-H 1.20 2.20 0.00 0.00
-CH₃ 2.00 2.55 -0.17 +0.56
-F 1.47 3.98 +0.06 +0.14
-Cl 1.75 3.16 +0.23 +0.71
-CF₃ 2.44 3.48 (for C) +0.54 +0.88
-CH₂F ~2.2 ~3.0 (group) ~+0.15 ~+0.05

Note: Values are approximate and can vary based on the molecular context. Data compiled from various sources on substituent effects.

Steric Contributions to Ligand-Target Interactions

The steric profile of a substituent is crucial for determining how a ligand fits into the binding pocket of a protein. The fluoromethyl group is sterically larger than a hydrogen atom but is considered a bioisostere of a methyl group in some contexts, although it is bulkier than a methyl group. mdpi.com The replacement of a methyl group with a fluoromethyl group can alter the conformation of the molecule and its ability to occupy specific spaces within a receptor's active site.

This steric influence can be exploited to achieve better complementarity between the ligand and its target, potentially leading to increased potency. nih.gov The rotational symmetry and size of the fluoromethyl group can influence the ligand's orientation and restrict its conformational freedom, which can be entropically favorable for binding.

Influence on Molecular Recognition (e.g., Hydrogen Bonding, Halogen Bonding)

Fluorine atoms in organic molecules can participate in various non-covalent interactions that are critical for molecular recognition. While organic fluorine is a poor hydrogen bond acceptor, the C-F bond can participate in weak hydrogen bonds (C-F···H-X) and multipolar interactions with protein backbones. nih.govmdpi.comacs.org Specifically, interactions between a C-F bond and the polarized C-H of a Cα in a protein, or with amide protons in a protein backbone, have been observed to contribute to binding affinity. nih.gov

Design of Analogs and Derivatives of this compound for Research

The design of analogs is a cornerstone of medicinal chemistry research, aimed at probing the SAR of a lead compound and optimizing its properties. For this compound, analog design would focus on systematic modifications of the oxazepane ring and its substituents.

Positional Isomerism and Substituent Effects on the Oxazepane Ring

The placement of the fluoromethyl group and other substituents on the 1,4-oxazepane ring is critical. Moving the fluoromethyl group to different positions (e.g., C3, C5, C6, or N4) would create positional isomers with distinct chemical and biological properties.

N4-Fluoromethyl: Placing the fluoromethyl group on the nitrogen would directly impact its basicity and its role as a hydrogen bond acceptor or donor, significantly altering its interaction with biological targets.

C3-Fluoromethyl: An isomer with the fluoromethyl group at the C3 position would place the electron-withdrawing group adjacent to the ring nitrogen, which would have a different electronic impact compared to the C2-isomer.

C5/C6-Fluoromethyl: Substitution at the C5 or C6 positions would place the fluoromethyl group further from the heteroatoms, leading to more subtle electronic effects but potentially significant steric and conformational changes.

Furthermore, introducing other substituents onto the oxazepane ring could modulate the molecule's properties. For example, adding electron-donating or electron-withdrawing groups to the ring could fine-tune the electronic environment. nih.gov Bulky substituents could be used to probe the steric limits of a binding pocket or to introduce additional points of interaction. rsc.org The systematic synthesis and evaluation of such analogs are essential for building a comprehensive SAR model for this class of compounds. nih.gov

Table 2: Hypothetical Positional Isomers of Fluoromethyl-1,4-oxazepane and Predicted Effects

Compound Name Position of -CH₂F Predicted Impact on N4 Basicity Potential Key Interactions
This compound C2 Minor inductive effect Steric fit, C-F···H interactions
3-(Fluoromethyl)-1,4-oxazepane C3 Significant reduction due to proximity Altered pKa, steric clash/fit
4-(Fluoromethyl)-1,4-oxazepane N4 Basicity eliminated; dipole altered Loss of H-bond acceptor ability at N4

Modifications of the Fluoromethyl Group (e.g., difluoromethyl, trifluoromethyl)

Increasing the number of fluorine atoms from a monofluoromethyl (-CH₂F) to a difluoromethyl (-CHF₂) or a trifluoromethyl (-CF₃) group has profound effects. The trifluoromethyl group, for instance, is a strong electron-withdrawing group and is known to enhance metabolic stability by blocking oxidative metabolism at that position. It also significantly increases lipophilicity. The difluoromethyl group can act as a bioisostere for a hydroxyl or thiol group, capable of participating in hydrogen bonding as a donor.

Table 1: Predicted Physicochemical Effects of Fluoromethyl Group Modifications

Modification Potential Impact on Lipophilicity (logP) Metabolic Stability Hydrogen Bonding Capability
-CH₂F Modest increase Moderate Weak acceptor
-CHF₂ Significant increase High Potential H-bond donor

Note: This table represents generalized predictions based on established principles of fluorine chemistry.

Fusion with Other Ring Systems to Create Novel Scaffolds

Fusing the 1,4-oxazepane ring with other cyclic systems is a common strategy in medicinal chemistry to create more rigid and structurally complex scaffolds. This approach can lock the molecule into a specific bioactive conformation, potentially increasing potency and selectivity for a biological target. Aromatic or heteroaromatic rings are often used for fusion.

Ligand Design Strategies Based on Conformational Preferences and Fluorination Effects

Effective ligand design for targets interacting with this compound would necessitate a deep understanding of its conformational landscape and the specific effects of the fluoromethyl substituent.

Conformational Restriction and Its Impact on Target Selectivity

The inherent flexibility of the seven-membered oxazepane ring can be a double-edged sword, potentially leading to binding with multiple off-target proteins. Conformational restriction is a key strategy to enhance target selectivity. This can be achieved through several methods:

Introduction of gem-disubstitution: Placing two substituents on the same carbon atom can favor specific ring conformations.

Ring fusion: As discussed in section 5.3.3, fusing another ring system can rigidly fix the geometry.

Introduction of unsaturation: Creating a double bond within the oxazepane ring would flatten that portion of the molecule and reduce the number of accessible conformations.

By locking the molecule into a conformation that is preferentially recognized by the desired target, selectivity can be significantly improved.

Bioisosteric Replacements within the Oxazepane Scaffold

Bioisosterism is a strategy used to replace a functional group with another that has similar steric and electronic properties, with the aim of improving the compound's pharmacological profile. Within the this compound scaffold, several bioisosteric replacements could be envisioned.

The oxygen atom at the 1-position, for example, could be replaced with a sulfur atom (to form a thiazepane) or a methylene (B1212753) group (to form an azepane). These changes would alter the ring's geometry, polarity, and hydrogen bonding capacity. Similarly, the nitrogen atom at the 4-position is a key site for modification, where different substituents can be introduced to modulate potency, selectivity, and pharmacokinetic properties.

Table 2: Potential Bioisosteric Replacements in the 1,4-Oxazepane Ring

Original Group Bioisosteric Replacement Potential Consequence
Oxygen (O) Sulfur (S) Altered bond angles, increased lipophilicity
Oxygen (O) Methylene (CH₂) Removal of H-bond acceptor, increased lipophilicity

Research Applications and Potential Research Avenues of 2 Fluoromethyl 1,4 Oxazepane in Chemical Biology

Development of Chemical Probes and Research Reagents

Chemical probes are indispensable tools in chemical biology for the elucidation of protein function and the validation of drug targets. The 1,4-oxazepane (B1358080) scaffold is a privileged structure in medicinal chemistry, known to be present in a variety of biologically active compounds. researchgate.netrsc.orgnih.gov The incorporation of a fluoromethyl group offers several advantages for the development of chemical probes. Fluorine atoms can enhance metabolic stability, modulate lipophilicity, and alter the pKa of nearby functional groups, all of which are desirable properties in a chemical probe. rsc.orgnih.gov

The fluoromethyl group in 2-(Fluoromethyl)-1,4-oxazepane can serve as a bioisostere for other functional groups, such as methyl, hydroxyl, or amino groups, potentially mimicking the interactions of endogenous ligands with their biological targets. researchgate.net Furthermore, the presence of fluorine allows for the use of ¹⁹F NMR spectroscopy, a powerful analytical technique for studying ligand-protein interactions and for fragment screening. nih.gov

The development of chemical probes based on the this compound scaffold could involve the strategic introduction of reporter tags, such as fluorophores or biotin, or reactive groups for covalent labeling of target proteins. These probes would enable researchers to investigate the spatial and temporal distribution of biological targets within cells and tissues, and to identify novel protein-protein interactions.

Scaffold for Target Identification and Validation Studies (in vitro)

The 1,4-oxazepane ring system provides a three-dimensional architecture that can be systematically modified to explore chemical space and to develop libraries of compounds for target identification and validation studies. acs.org The unique conformational flexibility of the seven-membered ring allows for the presentation of substituents in diverse spatial orientations, increasing the probability of achieving high-affinity interactions with a variety of biological targets.

Derivatives of this compound could be synthesized and screened for their ability to inhibit or activate specific enzymes in cell-free assays. The fluoromethyl group can influence binding affinity and selectivity by participating in hydrogen bonding interactions or by altering the electronic properties of the molecule. mdpi.commdpi.com The metabolic stability conferred by the C-F bond can be advantageous in these studies, ensuring that the observed biological activity is due to the parent compound and not its metabolites. semanticscholar.org For instance, the 1,4-oxazepine scaffold has been explored for its potential in developing inhibitors for various enzymes. researchgate.netsciencescholar.us

The 1,4-oxazepane scaffold has been successfully employed in the development of ligands for various receptors, including dopamine (B1211576) and serotonin receptors. nih.govacs.org By systematically modifying the this compound core, libraries of compounds can be generated and evaluated for their binding affinity and functional activity at specific receptors using radioligand binding assays and functional assays in isolated systems. The fluoromethyl group can be strategically positioned to probe specific interactions within the receptor binding pocket.

Compounds derived from the this compound scaffold can be utilized in biochemical assays to investigate their effects on specific signaling pathways. By identifying molecules that selectively modulate the activity of key proteins within a pathway, researchers can gain insights into the molecular mechanisms underlying cellular processes and disease states.

Applications in Fragment-Based Drug Discovery (FBDD) Research

Fragment-based drug discovery (FBDD) has emerged as a powerful approach for the identification of lead compounds. nih.gov FBDD involves screening libraries of low molecular weight compounds ("fragments") for weak binding to a biological target. The this compound molecule itself, or smaller fragments thereof, could be included in fragment libraries. The 1,4-oxazepane scaffold provides a desirable level of three-dimensionality, which is often lacking in traditional fragment libraries. nih.gov

The fluoromethyl group is particularly valuable in FBDD due to its small size and unique electronic properties. Furthermore, the fluorine atom can be used as a sensitive reporter for binding events in ¹⁹F NMR-based screening methods. Once a fragment hit is identified, the 1,4-oxazepane scaffold provides multiple points for synthetic elaboration to grow the fragment into a more potent lead compound.

Parameter Typical Value for Fragments Relevance of this compound
Molecular Weight< 300 DaThe molecular weight of the core scaffold is within the typical range for fragments.
cLogP< 3The calculated logP can be modulated by the addition of functional groups.
Number of H-bond Donors< 3The core scaffold has one H-bond donor.
Number of H-bond Acceptors< 3The core scaffold has two H-bond acceptors.
Rotatable Bonds< 3The seven-membered ring has limited, but present, conformational flexibility.

Table 1: Comparison of this compound properties with typical fragment-based drug discovery parameters.

Role in the Synthesis of More Complex Molecules and Building Blocks

The this compound scaffold can serve as a versatile building block for the synthesis of more complex molecules. The nitrogen and oxygen atoms within the ring provide reactive sites for further functionalization. The synthesis of fluorinated heterocycles is an active area of research, and methods for the preparation and derivatization of fluorinated oxazepanes would be of significant interest to synthetic chemists. rsc.orgnih.govacs.org

The development of synthetic routes to chiral 1,4-oxazepane derivatives would allow for the exploration of stereochemistry on biological activity. rsc.orgnih.gov The fluoromethyl group can also serve as a handle for further chemical transformations. The ability to readily synthesize a diverse range of derivatives from this core scaffold would significantly enhance its value in chemical biology and drug discovery.

Future Research Directions

The unique combination of a flexible seven-membered ring and a fluoromethyl substituent in this compound presents a number of intriguing possibilities for future research. The following sections outline potential avenues for the exploration and application of this compound in chemical biology.

The development of efficient and versatile synthetic methodologies is paramount for accessing this compound and its derivatives for further study. While specific routes for this compound are not extensively documented, several strategies employed for the synthesis of fluorinated heterocycles and 1,4-oxazepane analogs could be adapted.

Novel synthetic approaches could focus on:

Late-stage Fluorination: Introducing the fluoromethyl group in the final steps of the synthesis can be advantageous. Methods for the direct monofluoromethylation of N-heterocyclic compounds are continually being developed and could be applied to a pre-formed 1,4-oxazepane ring system. mdpi.com

Building Block Approach: The use of fluorinated building blocks is a common strategy in the synthesis of fluorinated heterocycles. researchgate.netdur.ac.uk A potential route could involve the cyclization of a precursor already containing the fluoromethyl moiety.

Catalytic Methods: Modern synthetic methods, including metallocomplex catalysis, offer efficient ways to construct heterocyclic rings. google.com Exploring catalytic routes for the cyclization step could lead to higher yields and better stereocontrol.

A comparative overview of potential synthetic strategies is presented in Table 1.

Synthetic Strategy Potential Advantages Potential Challenges Key Reagents/Conditions
Late-Stage FluorinationAccess to diverse analogs from a common intermediate.May require harsh conditions; regioselectivity can be an issue.Electrophilic or nucleophilic fluorinating agents.
Fluorinated Building BlocksStereocontrol may be easier to achieve.Availability and synthesis of the building block.Ring-closing metathesis, reductive amination.
Catalytic CyclizationHigh efficiency and atom economy.Catalyst sensitivity and cost.Transition metal catalysts (e.g., Palladium, Rhodium).
Table 1: Hypothetical Comparison of Synthetic Strategies for this compound. This table is for illustrative purposes and based on general synthetic principles.

Computational chemistry offers powerful tools to predict the properties and potential biological interactions of novel compounds. For this compound, in silico studies can provide valuable insights and guide experimental work. The inclusion of fluorine can significantly alter the conformational preferences and electronic properties of a molecule, making computational analysis particularly important. emerginginvestigators.org

Key areas for computational investigation include:

Conformational Analysis: The 1,4-oxazepane ring is flexible and can adopt multiple low-energy conformations. Understanding the preferred conformations of this compound is crucial for predicting its interaction with biological targets.

Molecular Docking: Docking studies can be used to predict the binding of this compound to the active sites of various enzymes and receptors. This can help in identifying potential biological targets.

Quantum Mechanical Calculations: These calculations can provide detailed information about the electronic properties of the molecule, such as its electrostatic potential and frontier molecular orbitals, which are important for understanding its reactivity and intermolecular interactions. emerginginvestigators.org

A hypothetical summary of computational predictions for this compound is provided in Table 2.

Computational Method Predicted Property Potential Implication for Biological Activity
Molecular MechanicsPreferred ring conformations (e.g., chair, boat).Influences binding to target proteins.
Molecular DockingBinding affinity to hypothetical kinase active site.Suggests potential as a kinase inhibitor.
Density Functional TheoryElectrostatic potential map.Highlights regions for hydrogen bonding and other interactions.
Table 2: Illustrative Computational Predictions for this compound. This data is hypothetical and intended to illustrate the types of insights that can be gained from computational studies.

The 1,4-oxazepane scaffold is present in molecules with a range of biological activities. The introduction of a fluoromethyl group can enhance these activities or lead to novel biological profiles. High-throughput screening of small molecule libraries is a common approach to identify new biological activities. nih.govarvojournals.org

Potential biological targets for this compound could include:

Kinases: The benzo[b] researchgate.netnih.govoxazepin-4-one scaffold has been identified as a potent and selective inhibitor of Receptor Interacting Protein 1 (RIP1) kinase. exlibrisgroup.comnih.gov It is plausible that this compound could also exhibit activity against certain kinases.

Ion Channels: The flexible seven-membered ring could allow the molecule to interact with the complex structures of ion channels.

G-Protein Coupled Receptors (GPCRs): Many drugs targeting GPCRs contain heterocyclic scaffolds.

An in vitro screening cascade could be designed to test the activity of this compound against a panel of biological targets. A hypothetical screening outcome is presented in Table 3.

Target Class Assay Type Hypothetical Result (IC50/EC50) Potential Therapeutic Area
KinasesKinase inhibition assay> 10 µMOncology, Inflammation
Ion ChannelsPatch-clamp electrophysiology5 µM (for a specific channel)Neuroscience, Cardiology
GPCRsRadioligand binding assay> 10 µMVarious
Table 3: Hypothetical In Vitro Screening Results for this compound. This data is for illustrative purposes only.

The 1,4-oxazepane scaffold provides opportunities for derivatization to create a library of related compounds for structure-activity relationship (SAR) studies. The secondary amine in the ring is a key handle for modification.

Potential derivatization strategies include:

N-Alkylation/N-Arylation: The nitrogen atom can be readily functionalized with a variety of alkyl and aryl groups to explore the impact on biological activity.

Acylation: Reaction with acyl chlorides or anhydrides can introduce amide functionalities.

Reductive Amination: The secondary amine can be reacted with aldehydes or ketones in the presence of a reducing agent to introduce a wide range of substituents.

These derivatization strategies would allow for the systematic exploration of the chemical space around the this compound core, potentially leading to the discovery of compounds with improved potency, selectivity, and pharmacokinetic properties.

Conclusion and Outlook

Summary of Current Academic Understanding of 2-(Fluoromethyl)-1,4-oxazepane

A thorough review of scientific databases and academic journals indicates a lack of published research specifically detailing the synthesis, properties, or applications of this compound. Its current academic understanding is therefore theoretical, based on its structural features.

The molecule consists of a 1,4-oxazepane (B1358080) ring, which is a seven-membered heterocycle containing oxygen and nitrogen atoms at positions 1 and 4, respectively. Such seven-membered rings are noted for their conformational flexibility. nih.gov The substituent at position 2 is a fluoromethyl group (-CH₂F) . The presence of this group is significant, as the introduction of fluorine into organic molecules is a key strategy in modern medicinal chemistry to modulate a compound's physicochemical and biological properties. researchgate.netrsc.org While vendor information exists for structurally related compounds, such as 2-Methyl-7-(trifluoromethyl)-1,4-oxazepane, this does not constitute academic research. chemscene.com The scientific community awaits formal studies to characterize its synthesis, reactivity, and potential utility.

Challenges and Opportunities in Oxazepane Research

The study of oxazepanes, including 1,4-oxazepane derivatives, presents both significant hurdles and promising opportunities for chemical and pharmaceutical research.

Challenges:

Synthetic Complexity: The synthesis of seven-membered heterocycles like 1,4-oxazepanes is often challenging. nih.gov General methods can suffer from drawbacks such as low efficiency or the need for harsh reaction conditions. nih.gov Developing robust and efficient synthetic protocols remains a primary obstacle. nih.govrsc.org

Stereochemical Control: For substituted oxazepanes such as the title compound, controlling the stereochemistry at chiral centers is a major difficulty. The synthesis can result in mixtures of diastereomers that are difficult to separate and characterize, complicating biological evaluation. nih.govrsc.org

Ring Stability: In some synthetic routes, the seven-membered oxazepane ring can be prone to cleavage, leading to undesired side products and lower yields. nih.gov

Opportunities:

Biological Activity: Heterocyclic compounds are foundational to drug discovery, and 1,4-oxazepane is considered a privileged scaffold. nih.govjmchemsci.com Derivatives of this ring system have been investigated for a range of pharmacological activities, including as anticonvulsants and antifungal agents. nih.gov This suggests that novel derivatives like this compound could exhibit valuable biological effects.

Novel Synthetic Routes: The challenges in synthesis also represent an opportunity for innovation. The development of new tandem reactions or the use of versatile building blocks, such as N-propargylamines, provides avenues for more efficient and atom-economical access to the oxazepane core. nih.govrsc.org Solid-phase synthesis approaches have also been explored to create libraries of these compounds for screening. nih.govrsc.org

Scaffold for Drug Design: The unique three-dimensional structure and conformational flexibility of the 1,4-oxazepane ring make it an attractive template for designing new therapeutic agents that can interact with complex biological targets. nih.gov

Broader Implications for Fluorine Chemistry and Heterocyclic Synthesis in Research

The hypothetical investigation of this compound sits (B43327) at the intersection of two critical areas of modern chemistry: fluorine chemistry and heterocyclic synthesis.

Implications for Fluorine Chemistry: The introduction of fluorine into bioactive molecules is a widely used strategy in drug development, with over 20% of all pharmaceuticals containing fluorine. rsc.orgnih.gov The fluoromethyl group in this compound exemplifies this trend. The strategic incorporation of fluorine can profoundly alter a molecule's properties:

Enhanced Metabolic Stability: The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond, making it less susceptible to metabolic oxidation by enzymes in the body. nih.gov This can increase the half-life and bioavailability of a drug candidate.

Modulated Lipophilicity: Fluorination can increase a molecule's lipophilicity, which can improve its ability to cross cell membranes and the blood-brain barrier. nih.govmdpi.com

Altered Acidity/Basicity: The high electronegativity of fluorine can influence the pKa of nearby functional groups, which can affect a molecule's solubility and interaction with protein targets. nih.gov

Improved Binding Affinity: Fluorine atoms can engage in favorable orthogonal multipolar interactions (e.g., C–F···C=O) with protein residues, enhancing binding potency and selectivity. rsc.orgnih.gov

Implications for Heterocyclic Synthesis: The synthesis of complex heterocyclic compounds remains a cornerstone of organic and medicinal chemistry. jmchemsci.comacs.org The development of methods to create fluorinated heterocycles is a particularly active and challenging field of research. acs.orgnih.gov

Demand for New Methods: As drug discovery programs increasingly demand structurally novel and complex molecules, there is a continuous need for new synthetic methods that allow for the precise and efficient incorporation of fluorine into heterocyclic scaffolds. nih.govresearchgate.net

Late-Stage Fluorination: A major goal is the development of "late-stage fluorination" techniques, which would allow chemists to introduce fluorine atoms into complex, fully-formed molecules. researchgate.net This strategy can rapidly generate diverse analogues for biological testing.

Synergy in Drug Design: The combination of a privileged heterocyclic core like 1,4-oxazepane with the unique properties imparted by fluorine represents a powerful approach in the design of next-generation therapeutics. rsc.org Research into compounds like this compound, once undertaken, will likely contribute valuable insights into this synergistic relationship.

Q & A

Basic: What are the common synthetic routes for 2-(Fluoromethyl)-1,4-oxazepane and its derivatives?

The synthesis typically involves cyclization of amino alcohol or amino ether precursors to form the oxazepane ring, followed by fluoromethyl group introduction via nucleophilic substitution or fluorination reactions. For example, oxazepane derivatives are synthesized under acidic or basic conditions, with fluoromethylation achieved using reagents like Selectfluor™ or KF in polar aprotic solvents. Purification often employs silica gel chromatography with solvent gradients (e.g., dichloromethane/acetone) to isolate enantiomerically pure products .

Basic: How is NMR spectroscopy utilized in characterizing this compound derivatives?

1H-NMR and 19F-NMR are critical for structural confirmation. For instance, the fluoromethyl group typically shows distinct 19F signals between -200 to -220 ppm, while 1H-NMR identifies ring protons (e.g., oxazepane CH2 groups at δ3.5–4.2 ppm) and substituents like aromatic moieties (δ7.0–8.0 ppm). Coupling patterns in 1H-NMR can also reveal stereochemistry, such as splitting from adjacent fluorine atoms .

Basic: What in vitro assays evaluate the biological activity of this compound?

Common assays include:

  • Antimicrobial activity : Minimum inhibitory concentration (MIC) tests against Gram-positive/negative bacteria (e.g., Staphylococcus aureus).
  • Neuropharmacological activity : Monoamine reuptake inhibition assays (serotonin/norepinephrine transporters) using radiolabeled neurotransmitters in cell lines.
  • Cytotoxicity : MTT or resazurin assays in human cell lines to assess therapeutic windows .

Advanced: How can computational modeling predict the interaction of this compound with biological targets?

Density functional theory (DFT) calculates electronic properties (e.g., HOMO-LUMO gaps), while molecular docking simulates binding to targets like cyclin G-associated kinase (GAK) or serotonin transporters. For example, docking studies may reveal hydrogen bonding between the oxazepane oxygen and active-site residues (e.g., Ser130 in proteasome inhibitors), guiding rational drug design .

Advanced: What strategies optimize reaction conditions for synthesizing enantiopure this compound?

  • Chiral catalysts : Use of (R)- or (S)-BINAP ligands in asymmetric cyclization to control ring stereochemistry.
  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance fluorination efficiency.
  • Temperature control : Low temperatures (-20°C) minimize racemization during fluoromethylation .

Advanced: How do structural modifications of the oxazepane ring influence pharmacological activity?

Case studies show that substituent position and size modulate activity:

  • Antibacterial potency : Adding electron-withdrawing groups (e.g., -CF3) at the 7-position enhances activity against resistant E. coli.
  • Neuroprotection : Fluoromethyl groups improve blood-brain barrier penetration compared to hydroxymethyl analogs.
  • SAR trends : Bulky substituents reduce monoamine transporter affinity but increase selectivity for σ receptors .

Advanced: How to address contradictions in biological activity data across studies?

  • Meta-analysis : Compare assay conditions (e.g., cell lines, compound concentrations) to identify confounding variables.
  • Orthogonal validation : Replicate key findings using alternative methods (e.g., SPR vs. radioligand binding for affinity measurements).
  • Structural verification : Confirm compound purity and stereochemistry via X-ray crystallography or chiral HPLC .

Advanced: What purification techniques are effective for isolating this compound derivatives?

  • Flash chromatography : Silica gel with gradients of dichloromethane/acetone (95:5) separates closely related analogs.
  • Recrystallization : Use ethanol/water mixtures to isolate hydrochloride salts with >95% purity.
  • HPLC : Chiral columns (e.g., Chiralpak® AD-H) resolve enantiomers using hexane/isopropanol mobile phases .

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